trans-4-Aminocyclohexanecarboxylic acid, also known as trans-ACHC, serves as a valuable chiral building block in organic synthesis. Its unique structure, containing both an amine and a carboxylic acid functional group, allows for versatile chemical transformations. Researchers utilize trans-ACHC as a starting material for the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and advanced materials [].
This compound can act as a precursor for the production of Nylon-6,6, a widely used polyamide fiber. The conversion involves a series of chemical reactions, including the removal of the amino group and subsequent polymerization with hexamethylenediamine.
Due to its structural similarity to certain natural amino acids, trans-ACHC has been explored in medicinal chemistry research. Studies have investigated its potential as a scaffold for the development of novel drugs targeting various diseases []. However, further research is needed to fully evaluate its therapeutic potential.
Trans-4-Aminocyclohexanecarboxylic acid is an organic compound characterized by its cyclohexane backbone with an amino group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 143.18 g/mol . This compound exists in a trans configuration, which influences its physical and chemical properties, including its solubility and reactivity.
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.
Trans-4-Aminocyclohexanecarboxylic acid exhibits notable biological activities, particularly in the field of pharmacology. It is known to act as an inhibitor of certain enzymes and has been studied for its potential therapeutic effects in treating conditions such as:
Several methods exist for synthesizing trans-4-Aminocyclohexanecarboxylic acid:
Each method varies in efficiency, yield, and environmental impact.
Trans-4-Aminocyclohexanecarboxylic acid finds applications across various fields:
Studies on the interactions of trans-4-Aminocyclohexanecarboxylic acid with biological systems have revealed:
These interactions are crucial for understanding its therapeutic potential and side effects.
Trans-4-Aminocyclohexanecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Trans-4-Hydroxy-D-proline | C5H9NO3 | Hydroxyl group instead of amino group |
| Trans-4-Phenyl-L-proline | C12H13NO2 | Contains a phenyl ring, affecting activity |
| Trans-4-Aminobutyric Acid | C4H9NO2 | Shorter chain length, different biological activity |
| Trans-1,4-Cyclohexanedimethanol | C8H16O2 | Alcohol functional groups instead of amino/carboxyl |
Trans-4-Aminocyclohexanecarboxylic acid is unique due to its specific combination of cyclohexane structure, amino group, and carboxylic acid functionality, which contributes to its distinctive biological activities and applications.
Trans-4-Aminocyclohexanecarboxylic acid was first synthesized in the mid-20th century through the catalytic hydrogenation of p-aminobenzoic acid under basic conditions. Early methods employed catalysts like Raney nickel or palladium, yielding mixtures of cis and trans isomers. The trans isomer's isolation was initially challenging due to its lower thermodynamic stability compared to the cis form in certain solvents.
In 2009, an industrially feasible one-pot process was developed using ruthenium catalysts (e.g., Ru/C) in aqueous NaOH, achieving a trans-to-cis ratio exceeding 75%. This breakthrough addressed scalability and stereochemical control, enabling its use in large-scale pharmaceutical synthesis.
The compound gained prominence in the 1990s as a building block for Janus kinase inhibitors and peptide-based therapeutics. Its role in supramolecular chemistry emerged with the development of self-assembling cyclic peptide nanotubes (α,δ-SCPNs), leveraging its hydrophobic cyclohexyl groups to stabilize transmembrane structures. Recent studies highlight its antimicrobial activity, particularly against Staphylococcus aureus, through derivatives with aminobenzoic acid motifs.
Early synthetic routes to trans-ACCA focused on catalytic hydrogenation of aromatic precursors like 4-aminobenzoic acid under high-pressure hydrogen (5–10 MPa) using palladium or platinum catalysts. These methods typically yielded near-equimolar mixtures of cis and trans isomers due to the thermodynamic stability of the cis configuration under harsh reaction conditions [5]. For example, hydrogenation of 4-aminobenzoic acid at 423 K over Pd/C produced a 1:1 cis/trans ratio, necessitating laborious fractional recrystallization for isolation [5]. The limited stereoselectivity of these processes underscored the need for strategies to enhance trans isomer yields.
Contemporary methods employ 4-aminobenzoic acid derivatives as starting materials, leveraging optimized reaction conditions to improve stereocontrol. A breakthrough one-pot process achieves trans-ACCA derivatives with >75% trans selectivity by reacting 4-aminobenzoic acid under mild basic conditions (pH 9–11) with rhodium-based catalysts at low hydrogen pressures (1–3 MPa) [1]. This approach eliminates the need for post-hydrogenation isomerization, as the trans configuration is favored kinetically through steric and electronic modulation by the catalyst [1].
Alternative routes involve sequential reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by ring hydrogenation. Nitro group reduction employs catalytic transfer hydrogenation with ammonium formate or hydrazine hydrate, using iron or molybdenum complexes to preserve acid-sensitive functional groups [3]. For instance, FePc/FeSO₄·7H₂O catalysts in ethanol-water mixtures reduce nitro groups with >99% selectivity, enabling subsequent cyclohexane ring saturation without intermediate purification [3].
Alkaline conditions (e.g., KOH/EtOH) facilitate epimerization of cis-ACCA to the trans isomer by deprotonating the α-carbon, allowing free rotation around the C-N bond. Equilibrium shifts toward the trans form at elevated temperatures (70–90°C), achieving up to 60% conversion after 24 hours [5]. However, prolonged heating risks decarboxylation, limiting practical utility.
Rhodium complexes immobilized on mesoporous silica selectively isomerize cis-ACCA to the trans configuration via reversible oxidative addition of the C-N bond. Using H₂ (0.5 MPa) as a reductant, this method attains 85% trans-ACCA within 6 hours at 323 K, though catalyst deactivation remains a challenge [4].
Fractional recrystallization from ethanol-water mixtures capitalizes on the trans isomer’s lower solubility, enabling >90% purity after three iterations [5]. This method dominated early industrial production despite high solvent consumption and yield losses (~30%).
A landmark one-pot synthesis combines hydrogenation and stereochemical control in a single reactor, achieving trans:cis ratios of 3:1 (75% trans) using Rh/C catalysts in tetrahydrofuran-water mixtures [1]. Key innovations include:
Solvent polarity critically influences stereoselectivity, with dimethylacetamide increasing trans yields to 81% compared to 68% in methanol [1]. Lower temperatures (283–298 K) further enhance trans preference by slowing equilibration to the thermodynamically stable cis form [1].
Palladium and ruthenium catalysts exhibit divergent behaviors:
| Catalyst | Trans:cis Ratio | Temperature (K) |
|---|---|---|
| Pd/C | 1:1 | 423 |
| Ru/C | 2:1 | 353 |
| Rh/C | 4:1 | 323 |
Rh/C outperforms other noble metals due to its stronger adsorption of the aromatic ring, aligning the amine group for trans addition during hydrogenation [4].
Rhodium nanoparticles (2–5 nm) on carbon supports achieve 99.1% cyclohexanecarboxylic acid yield in supercritical CO₂ at 323 K, with trans-ACCA selectivity >80% [4]. The scCO₂ medium enhances H₂ diffusion and stabilizes the transition state through solvent-cavity effects [4].
Core-shell Fe₃O₄@SiO₂-Rh catalysts enable magnetic recovery and reuse for five cycles without activity loss. The silica layer prevents rhodium leaching, maintaining trans:cis ratios >3:1 in batch reactions [1].
tert-Butoxycarbonyl (Boc) protection of the amine group prior to hydrogenation prevents unwanted side reactions, though contemporary one-pot methods often bypass protection by using weakly basic conditions that stabilize the free amine [1]. Post-synthesis Boc introduction via di-tert-butyl dicarbonate allows selective functionalization for pharmaceutical applications [1].
Industrial production of trans-4-aminocyclohexanecarboxylic acid relies on several established manufacturing protocols, each offering distinct advantages for large-scale synthesis. The most prominent approaches include one-pot catalytic hydrogenation, base-mediated isomerization, enzymatic resolution, chiral auxiliary methodologies, and continuous flow synthesis [1] [2].
The one-pot catalytic hydrogenation method represents the most widely adopted industrial approach, utilizing 4-aminobenzoic acid as the starting material with ruthenium-based catalysts such as 5% ruthenium on carbon or ruthenium on aluminum oxide [1] [3]. This methodology achieves trans selectivity between 75-80% with overall yields ranging from 62-78% [1] [3]. The process involves hydrogenating the aromatic ring under basic conditions, typically using sodium hydroxide solutions at concentrations of 10% by weight, with hydrogen pressures of 15 bar and reaction temperatures of 100°C [1] [3].
Base-mediated isomerization provides an alternative route for converting cis-4-aminocyclohexanecarboxylic acid to the trans isomer through thermodynamic equilibration [2] [4]. This approach employs sodium hydroxide or potassium tert-butoxide as bases, achieving trans selectivity of 85-90% with overall yields of 65-68% [2] [4]. The reaction proceeds through keto-enol tautomerization pathways, where strong bases deprotonate the alpha-carbon adjacent to the carboxyl group, enabling ring inversion to favor the thermodynamically stable trans configuration [2] [4].
Enzymatic resolution using Candida antarctica lipase B offers exceptional stereochemical control, achieving trans selectivity exceeding 95% [5]. However, this method exhibits lower overall yields of 45-50% and limited scalability due to enzyme costs and reaction constraints [5]. The process operates under green conditions using tert-butyl methyl ether as solvent at 65°C, providing enantioselective hydrolysis of beta-amino esters [5].
Table 1: Scalable Manufacturing Protocols
| Method | Starting Material | Key Catalyst/Reagent | Trans Selectivity (%) | Overall Yield (%) | Scalability |
|---|---|---|---|---|---|
| One-pot catalytic hydrogenation | 4-aminobenzoic acid | 5% Ru/C or Ru/Al2O3 | 75-80 | 62-78 | High |
| Base-mediated isomerization | cis-4-aminocyclohexanecarboxylic acid | Sodium hydroxide/potassium tert-butoxide | 85-90 | 65-68 | Medium |
| Enzymatic resolution | Racemic mixture | Candida antarctica lipase B | 95+ | 45-50 | Low |
| Chiral auxiliary approach | 4-oxocyclohexanecarboxylic acid | tert-butylsulfinamide/ZnCl2 | 95+ | 85-93 | Medium |
| Continuous flow synthesis | 4-aminobenzoic acid derivatives | Heterogeneous catalysts | 80-85 | 70-75 | High |
Hydrogen pressure represents a critical parameter in the catalytic hydrogenation of 4-aminobenzoic acid derivatives, directly influencing both reaction rates and stereochemical outcomes [1] [3]. Industrial operations typically employ hydrogen pressures ranging from 10-15 bar, which provides optimal balance between reaction efficiency and equipment costs [1] [3].
Lower pressures below 10 bar result in significantly reduced reaction rates and incomplete conversion of aromatic precursors [1]. Conversely, pressures exceeding 15 bar offer minimal improvement in trans selectivity while substantially increasing equipment requirements and operational complexity [1]. The optimal pressure range of 10-15 bar enables the use of multi-purpose vessels and standard industrial hydrogenation equipment, facilitating larger batch sizes and improved economic viability [1].
Patent literature demonstrates that using hydrogen pressures below 100 bar opens possibilities for performing larger batch sizes in multi-purpose vessels [1]. This circumstance becomes more distinct as the pressure used in the reaction decreases, with preferred pressures not exceeding 50 bar for industrial applications [1]. Most preferred industrial conditions utilize pressures not exceeding 15 bar, with some operations successfully conducted at pressures as low as 10 bar [1].
Temperature control plays a fundamental role in determining both reaction kinetics and stereochemical selectivity in trans-4-aminocyclohexanecarboxylic acid synthesis [1] [2] [4]. Industrial processes typically operate within temperature ranges of 60-100°C, with specific optimal temperatures varying according to the chosen synthetic methodology [1] [2] [4].
For catalytic hydrogenation processes, temperatures of 100°C provide optimal activity for ruthenium-based catalysts while maintaining acceptable trans selectivity [1] [3]. Lower temperatures reduce reaction rates significantly, while higher temperatures can lead to catalyst deactivation and increased side reaction formation [1] [3]. The temperature-catalyst relationship is particularly critical, as ruthenium on carbon catalysts exhibit maximum activity at 100°C under basic conditions [1] [3].
Base-mediated isomerization requires higher temperatures ranging from 150-240°C to achieve effective equilibration between cis and trans isomers [2] [4]. When sodium hydroxide is used as the base, optimal temperatures fall between 170-240°C, while potassium alkoxide systems operate effectively at 150-220°C [2] [4]. These elevated temperatures are necessary to overcome the activation energy barrier for ring inversion and achieve thermodynamic equilibrium favoring the trans configuration [2] [4].
Solvent selection significantly impacts both reaction efficiency and product isolation in industrial trans-4-aminocyclohexanecarboxylic acid production [4] . The choice of solvent system affects catalyst activity, substrate solubility, product crystallization, and overall process economics [4] .
For catalytic hydrogenation processes, acetone-water mixtures provide optimal performance, enhancing both conversion rates and stereochemical selectivity [3] . The polar aprotic nature of acetone facilitates substrate dissolution while the aqueous component maintains basic pH conditions necessary for optimal catalyst activity [3] . Alternative green solvents such as tert-butyl methyl ether and 2-methyltetrahydrofuran offer environmental advantages while maintaining acceptable reaction performance [5].
Base-mediated isomerization requires high-boiling solvents stable under harsh reaction conditions [4]. Preferred solvents include xylene (o-xylene, m-xylene, p-xylene, and mixtures thereof), mesitylene, cymene, decalin, and diethylene glycol dimethyl ether [4]. These solvents must enable the trans-4-aminocyclohexanecarboxylic acid salt to exist as a solid while maintaining the cis isomer salt in dissolved or molten state, facilitating selective product isolation [4].
Table 2: Process Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |
|---|---|---|---|
| Hydrogen pressure | 10-15 bar | High | High |
| Temperature | 60-100°C | High | High |
| Reaction time | 6-20 hours | Medium | Low |
| Catalyst loading | 20-40% w/w | Medium | Medium |
| Solvent selection | Acetone/water mixtures | High | High |
| pH control | Basic (pH 9-11) | Medium | Low |
| Substrate concentration | 0.1-0.5 M | Low | Low |
Industrial purification of trans-4-aminocyclohexanecarboxylic acid employs multiple methodologies designed to achieve high purity while maintaining economic viability [2] [7] [4]. The most effective approaches include crystallization, recrystallization, amino protection/deprotection strategies, and solvent extraction techniques [2] [7] [4].
Crystallization represents the primary purification method for industrial applications, achieving purities of 95-97% with recovery yields of 80-85% [2] [7]. The process exploits the different solubility characteristics of cis and trans isomers in various solvents, enabling selective isolation of the desired trans product [2] [7]. Optimal crystallization conditions typically involve cooling saturated solutions from elevated temperatures, followed by filtration and washing with cold solvents [2] [7].
Recrystallization provides enhanced purification, achieving purities of 98-99% with recovery yields of 85-90% [2] [7] [4]. This method involves dissolving crude product in hot solvents followed by controlled cooling to induce crystal formation [2] [7] [4]. The amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid exhibit superior crystallinity compared to cis isomers, facilitating efficient separation and purification [2] [4].
Amino protection/deprotection strategies offer exceptional purification capabilities, achieving purities exceeding 99% with recovery yields of 75-80% [2] [4]. The process involves protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl groups, followed by crystallization and subsequent deprotection [2] [4]. This approach exploits the enhanced crystallization properties of protected derivatives while enabling selective isolation of the trans isomer [2] [4].
Table 3: Purification Methodologies at Scale
| Method | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Cost Efficiency |
|---|---|---|---|---|
| Crystallization | 95-97 | 80-85 | High | High |
| Chromatographic separation | 98-99 | 70-75 | Low | Low |
| Recrystallization | 98-99 | 85-90 | High | Medium |
| Amino protection/deprotection | 99+ | 75-80 | Medium | Medium |
| Solvent extraction | 90-95 | 85-90 | High | High |
| Fractional crystallization | 96-98 | 70-75 | Medium | Medium |
Industrial quality control for trans-4-aminocyclohexanecarboxylic acid requires comprehensive analytical testing to ensure product specifications and regulatory compliance [9] [10] [11]. Critical quality parameters include stereochemical purity, chemical purity, moisture content, residual solvents, heavy metals, microbial limits, and particle size distribution [9] [10] [11].
Stereochemical purity determination employs chiral high-performance liquid chromatography (HPLC) to quantify the trans isomer content, with specifications typically requiring ≥98% trans isomer [9] [10]. This analysis is performed on every batch using chiral stationary phases capable of separating cis and trans isomers effectively [9] [10]. The method provides accurate quantification of stereochemical purity essential for pharmaceutical applications [9] [10].
Chemical purity assessment utilizes gas chromatography (GC) and conventional HPLC to identify and quantify impurities, with specifications requiring ≥98% overall purity [9] [10]. These analyses detect synthetic intermediates, degradation products, and other organic impurities that may affect product quality [9] [10]. The testing is performed on every batch to ensure consistent product quality [9] [10].
Moisture content determination employs Karl Fischer titration to quantify water content, with specifications typically limiting moisture to ≤0.5% [9] [10]. This parameter is critical for product stability and shelf life, as excessive moisture can lead to hydrolysis and degradation [9] [10]. The analysis is performed on every batch to ensure storage stability [9] [10].
Residual solvent analysis uses gas chromatography headspace analysis to quantify residual organic solvents, with specifications typically limiting total residual solvents to ≤500 ppm [9] [10]. This testing ensures compliance with pharmaceutical guidelines and safety requirements [9] [10]. The analysis is performed on every batch to ensure product safety [9] [10].
Table 4: Quality Control in Industrial Production
| Parameter | Test Method | Specification | Frequency |
|---|---|---|---|
| Stereochemical purity | Chiral HPLC | ≥98% trans isomer | Every batch |
| Chemical purity | GC/HPLC | ≥98% purity | Every batch |
| Moisture content | Karl Fischer titration | ≤0.5% water | Every batch |
| Residual solvents | GC headspace analysis | ≤500 ppm total | Every batch |
| Heavy metals | ICP-MS | ≤10 ppm each | Every lot |
| Microbial limits | USP microbial testing | ≤100 CFU/g | Every lot |
| Particle size distribution | Laser diffraction | D50: 50-200 μm | Every lot |
Industrial production economics for trans-4-aminocyclohexanecarboxylic acid involve multiple cost components that significantly impact overall manufacturing viability [13] [5]. Raw materials represent the largest cost component, accounting for 35-40% of total production costs at approximately 150-200 USD per kilogram [13] [5]. This includes 4-aminobenzoic acid starting materials, which must be sourced at pharmaceutical grade quality [13] [5].
Catalyst costs contribute 15-20% of total production costs, ranging from 80-120 USD per kilogram [1] [3] [5]. Ruthenium-based catalysts, while effective, represent significant cost components due to precious metal content [1] [3] [5]. However, catalyst recycling and reuse strategies can reduce these costs by 30-40% through efficient recovery and regeneration protocols [1] [3] [5].
Solvent costs account for 10-15% of total production costs, with methanol recovery via distillation reducing costs by 30% [5]. Implementation of green chemistry principles and solvent recycling significantly improves process economics while reducing environmental impact [5]. Alternative green solvents such as 2-methyltetrahydrofuran and propylene carbonate offer environmental advantages while maintaining acceptable process performance [5].
Energy costs represent 8-12% of total production costs, primarily associated with heating, cooling, and hydrogenation processes [1] [3] [5]. Process optimization focusing on temperature and pressure reduction can significantly decrease energy consumption and associated costs [1] [3] [5]. Implementation of heat recovery systems and process integration further enhances energy efficiency [1] [3] [5].
Sustainability considerations focus on implementing green chemistry principles to reduce environmental impact while maintaining product quality and economic viability [5] [13]. Green synthesis initiatives emphasize solvent-free hydrogenation and recyclable catalysts to minimize waste generation [13] [5]. Recent patents describe environmentally friendly approaches that reduce solvent usage and improve atom economy [13] [5].
Enzymatic approaches using Candida antarctica lipase B represent sustainable alternatives to traditional chemical synthesis, operating under mild conditions with high selectivity [5]. These methods eliminate the need for harsh reagents and extreme reaction conditions, reducing environmental impact while achieving exceptional stereochemical control [5]. However, enzyme costs and limited scalability currently restrict widespread industrial adoption [5].
Table 5: Economic and Sustainability Considerations
| Cost Component | Percentage of Total Cost | Cost per kg (USD) | Optimization Potential |
|---|---|---|---|
| Raw materials | 35-40 | 150-200 | Medium |
| Catalysts | 15-20 | 80-120 | High |
| Solvents | 10-15 | 50-80 | High |
| Energy | 8-12 | 40-60 | Medium |
| Labor | 5-8 | 25-40 | Low |
| Equipment depreciation | 8-10 | 40-50 | Low |
| Quality control | 3-5 | 15-25 | Medium |
| Waste treatment | 2-4 | 10-20 | High |
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